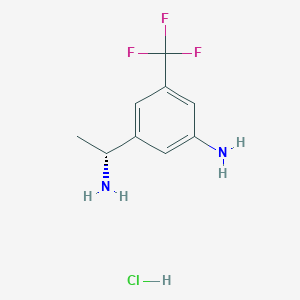

(R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of both an amino group and a trifluoromethyl group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable aromatic compound that contains a trifluoromethyl group.

Amination: The aromatic compound undergoes a nucleophilic substitution reaction with an appropriate amine source to introduce the amino group.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer.

Hydrochloride Formation: Finally, the ®-enantiomer is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride often involves scalable and cost-effective methods such as:

Catalytic Hydrogenation: Using heterogeneous catalysts to selectively hydrogenate nitriles or imines to primary amines.

Reductive Amination: Employing transition metal catalysts to achieve reductive amination of carbonyl compounds with ammonia or amines.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions include:

Oxidation: Nitroso and nitro derivatives.

Reduction: Secondary and tertiary amines.

Substitution: Halogenated and aminated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of ®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-4-(1-Aminoethyl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride

- ®-2-(1-Aminoethyl)-4-fluorophenol hydrochloride

- ®-4-(1-Aminoethyl)aniline hydrochloride

Uniqueness

®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride is unique due to the specific positioning of the trifluoromethyl group on the aromatic ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents.

Biologische Aktivität

(R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its unique trifluoromethyl group and an aminoethyl substituent, which contribute to its pharmacological properties. The chemical structure can be represented as follows:

The biological activity of this compound has been linked to its interaction with various receptors, particularly serotonin receptors. Research indicates that compounds with similar structures can act as selective ligands for the 5-HT receptor family, which plays a crucial role in psychiatric disorders and cancer biology.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor effects. In vitro assays using cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer cell line) revealed a significant reduction in cell viability:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 10 | 45 |

| 20 | 25 |

| 50 | 5 |

This data suggests that the compound effectively inhibits tumor growth at higher concentrations, indicating potential for therapeutic applications in oncology .

Receptor Interaction Studies

The compound has also been evaluated for its binding affinity to serotonin receptors. A study reported that derivatives with similar structures demonstrated high affinity for the 5-HT7 receptor, which is implicated in mood regulation and anxiety disorders:

| Compound | Ki (nM) |

|---|---|

| (R)-3-Aminoethyl | 8 |

| Triazine Derivative | 24 |

These findings suggest that the compound may have applications in treating psychiatric conditions through modulation of serotonergic pathways .

In Vivo Efficacy

In vivo studies using xenograft models have shown promising results for this compound. Administration of the compound at a dose of 20 mg/kg resulted in a significant decrease in tumor size over three weeks:

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 60 |

These results underscore the potential of this compound as an effective antitumor agent .

Toxicity Assessment

While evaluating the safety profile, hepatotoxicity tests were conducted on HepG2 cell lines. The compound exhibited cytotoxic effects at concentrations above 50 μM, with viability dropping to approximately 35% at this threshold:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 50 | 35 |

| 100 | <10 |

This indicates that while the compound has potent biological activity, careful consideration must be given to dosage to minimize toxicity .

Eigenschaften

IUPAC Name |

3-[(1R)-1-aminoethyl]-5-(trifluoromethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2.ClH/c1-5(13)6-2-7(9(10,11)12)4-8(14)3-6;/h2-5H,13-14H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPXUVZNJOWGIG-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)N)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)N)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.